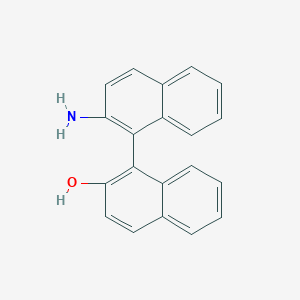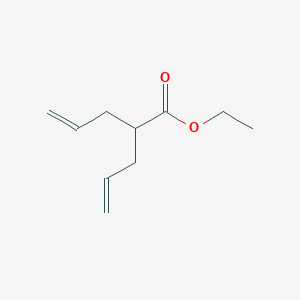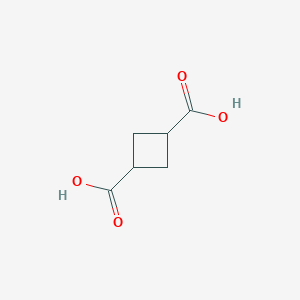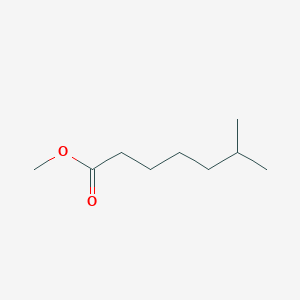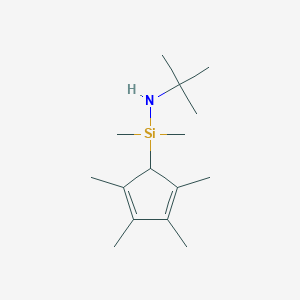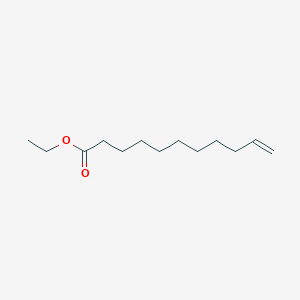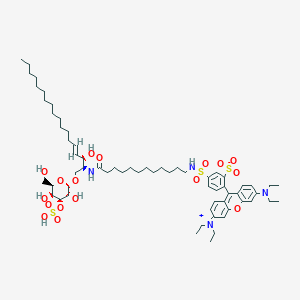![molecular formula C13H15NO4 B153694 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 5618-96-2](/img/structure/B153694.png)
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is a compound that can be inferred to have relevance in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential synthetic routes and properties of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxylic acid derivatives and the introduction of substituents to the pyrrolidine ring. For example, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at a specific position on the core structure . Similarly, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves the formation of a carboxylic acid core with a pyrrolidine ring and subsequent acylation . These methods could potentially be adapted for the synthesis of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid by incorporating the benzyloxy carbonyl protective group at the appropriate step.
Molecular Structure Analysis
The molecular structure of related compounds can provide insights into the potential structure of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For instance, the crystal structure of 2-methylpyridinium 2-carboxybenzoate reveals the orientation of substituents around the pyridine and benzene rings, which could be similar to the orientation of substituents around the pyrrolidine ring in the target compound .
Chemical Reactions Analysis
The reactivity of related compounds can shed light on the potential chemical reactions of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For example, the reaction of pyridine bases with carboxylic acids in benzene to form complexes suggests that the target compound may also form complexes with other bases or nucleophiles . Additionally, the anionic rearrangement of 2-benzyloxypyridine to form aryl pyridyl carbinols indicates that the benzyloxy group in the target compound may also undergo similar rearrangements under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be used to predict those of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids suggest that the target compound may also exhibit interesting optical properties . The partition method used to study the reaction of pyridine bases with carboxylic acids could be applied to study the solubility and partitioning behavior of the target compound in various solvents .
Applications De Recherche Scientifique
Co-crystallization and Structural Analysis
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid plays a role in the field of crystallography. For instance, a study by Chesna et al. (2017) discusses the co-crystallization of benzoic acid and l-proline, which includes similar compounds. They focus on the non-centrosymmetric co-crystallization for growing crystals in a chiral space group, highlighting the structural intricacies of such compounds (Chesna et al., 2017).
Synthesis of Conformationally Restricted Analogs
The synthesis of conformationally restricted analogs of various compounds, including ones related to 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, is another significant application. Galeazzi et al. (2003) describe the stereoselective alkylation of chiral pyrrolidin-2-one, leading to the synthesis of a restricted analog of pregabalin (Galeazzi et al., 2003).
Chemical Reactions and Functionalization
The functionalization of cyclic amines, including pyrrolidine derivatives, is explored in studies by Kang et al. (2015) and others. These studies involve redox-annulations with α,β-unsaturated carbonyl compounds, providing insights into the synthesis of pyrrolines and pyrrolidines (Kang et al., 2015).
Photophysical Properties in Coordination Polymers
The use of aromatic carboxylic acids, similar to 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, in the synthesis of lanthanide-based coordination polymers is another area of interest. Sivakumar et al. (2011) discuss the synthesis and photophysical properties of such compounds, emphasizing their potential in materials science (Sivakumar et al., 2011).
Applications in Organic Synthesis and Catalysis
Various studies highlight the role of similar compounds in organic synthesis and catalysis. For instance, Giri et al. (2010) explore Pd(II)-catalyzed C-H carboxylation, which is relevant to the synthesis of complex molecules from simple anilides, including those related to pyrrolidine derivatives (Giri et al., 2010).
Orientations Futures
The pyrrolidine scaffold, to which 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid belongs, is a versatile structure in drug discovery. It can be used to design new compounds with different biological profiles . Therefore, future research could focus on exploring the potential of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid and its derivatives in the development of new therapeutic agents.
Propriétés
IUPAC Name |
1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid | |
CAS RN |
3160-46-1 | |
| Record name | NSC29728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

